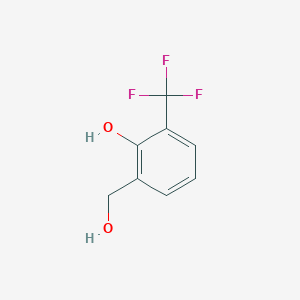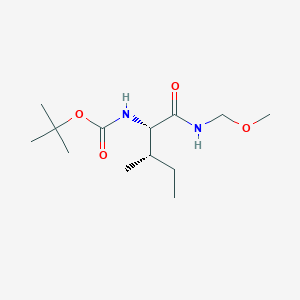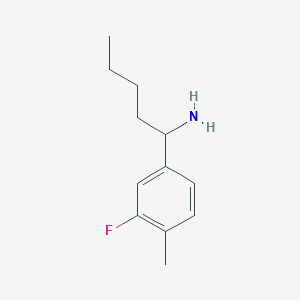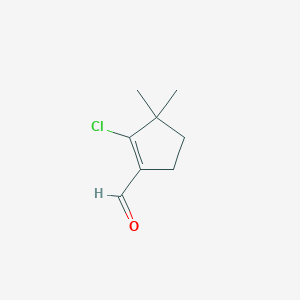![molecular formula C17H19NO2 B13012376 3-(4-Ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13012376.png)
3-(4-Ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic organic compound that belongs to the oxazine family Oxazines are characterized by a six-membered ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves multicomponent reactions and cyclization reactions. One common method involves the reaction of 4-ethoxyphenylamine with methyl ketones under acidic conditions to form the oxazine ring . Another approach includes the use of cyclization reactions where the intermediate compounds undergo ring closure to form the desired oxazine structure .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring into more saturated derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the oxazine ring, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
3-(4-Ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(4-Ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxazine ring structure allows for interactions with various biological pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: Another oxazine derivative with applications in pharmaceuticals and agriculture.
Phenoxazine: Used in dyes and pigments, known for its fluorescent properties.
Benzoxazine: Utilized in the production of high-performance polymers and resins.
Uniqueness
3-(4-Ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific substitution pattern on the oxazine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H19NO2 |
|---|---|
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
3-(4-ethoxyphenyl)-7-methyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C17H19NO2/c1-3-19-14-7-5-13(6-8-14)16-11-20-17-10-12(2)4-9-15(17)18-16/h4-10,16,18H,3,11H2,1-2H3 |
Clave InChI |
BCBYAPSVSMLFDU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2COC3=C(N2)C=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate](/img/structure/B13012301.png)

![2-Isopropyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13012312.png)

![3,6-Dimethylbenzo[d]isothiazole](/img/structure/B13012336.png)


![2-Methylimidazo[1,2-c]pyrimidine](/img/structure/B13012346.png)
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B13012351.png)

![5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13012370.png)


